molecular formula C14H18N2O3 B12176373 4-{[(1-Cyclopropylethyl)carbamoyl]methoxy}benzamide

4-{[(1-Cyclopropylethyl)carbamoyl]methoxy}benzamide

Cat. No.: B12176373
M. Wt: 262.30 g/mol
InChI Key: HLGBHTJYYODDDD-UHFFFAOYSA-N
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Description

4-{[(1-Cyclopropylethyl)carbamoyl]methoxy}benzamide is a chemical compound with the molecular formula C14H18N2O3 and a molecular weight of 262.3043 g/mol . This compound is characterized by the presence of a benzamide core substituted with a methoxy group and a carbamoyl group attached to a cyclopropylethyl moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-Cyclopropylethyl)carbamoyl]methoxy}benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

4-{[(1-Cyclopropylethyl)carbamoyl]methoxy}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{[(1-Cyclopropylethyl)carbamoyl]methoxy}benzamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[(1-Cyclopropylethyl)carbamoyl]methoxy}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(1-Cyclopropylethyl)carbamoyl]methoxy}benzoic acid
  • 4-{[(1-Cyclopropylethyl)carbamoyl]methoxy}phenylamine
  • 4-{[(1-Cyclopropylethyl)carbamoyl]methoxy}phenylacetate

Uniqueness

4-{[(1-Cyclopropylethyl)carbamoyl]methoxy}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylethyl group enhances its stability and reactivity compared to similar compounds .

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

4-[2-(1-cyclopropylethylamino)-2-oxoethoxy]benzamide

InChI

InChI=1S/C14H18N2O3/c1-9(10-2-3-10)16-13(17)8-19-12-6-4-11(5-7-12)14(15)18/h4-7,9-10H,2-3,8H2,1H3,(H2,15,18)(H,16,17)

InChI Key

HLGBHTJYYODDDD-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)NC(=O)COC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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